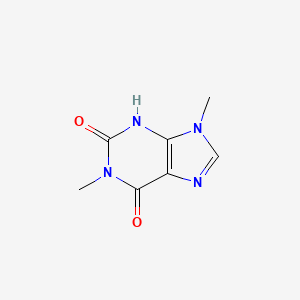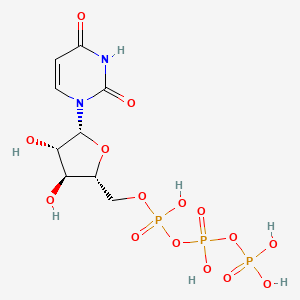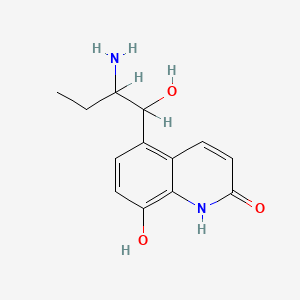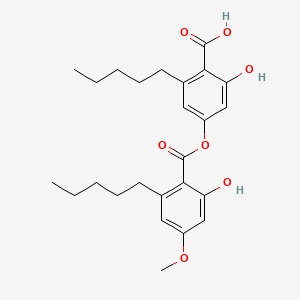![molecular formula C24H37Cl2NO3 B1219608 [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate CAS No. 53033-00-4](/img/structure/B1219608.png)
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetradecahydrocyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of the 3-oxo and 10,13-dimethyl groups through selective oxidation and alkylation reactions.
Carbamate formation: The final step involves the reaction of the steroidal core with N,N-bis(2-chloroethyl)amine under controlled conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst selection: Use of specific catalysts to improve reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize product formation.
Purification techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The 3-oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies involving steroidal hormone analogs.
Medicine
Pharmacology: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
作用機序
The compound exerts its effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA strands, and the pathways involved are those related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Cyclophosphamide: Another N,N-bis(2-chloroethyl)carbamate with anticancer properties.
Ifosfamide: Similar structure and mechanism of action as an alkylating agent.
Uniqueness
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is unique due to its specific steroidal structure, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
特性
CAS番号 |
53033-00-4 |
|---|---|
分子式 |
C24H37Cl2NO3 |
分子量 |
458.5 g/mol |
IUPAC名 |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H37Cl2NO3/c1-23-9-7-17(28)15-16(23)3-4-18-19-5-6-21(24(19,2)10-8-20(18)23)30-22(29)27(13-11-25)14-12-26/h16,18-21H,3-15H2,1-2H3/t16-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChIキー |
GLOOSBNJICQRDG-KXBDTHCRSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
異性体SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)N(CCCl)CCCl)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
同義語 |
5 alpha-dihydrotestosterone-17 beta-N-bis(2-chloroethyl)carbamate DHT-NM dihydrotestosterone-17-N-bis(2-chloroethyl)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)

